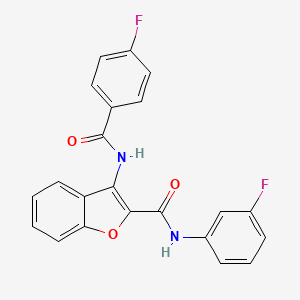

3-(4-fluorobenzamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

3-[(4-fluorobenzoyl)amino]-N-(3-fluorophenyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14F2N2O3/c23-14-10-8-13(9-11-14)21(27)26-19-17-6-1-2-7-18(17)29-20(19)22(28)25-16-5-3-4-15(24)12-16/h1-12H,(H,25,28)(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYEXVFAYSVLCHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC(=CC=C3)F)NC(=O)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14F2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(4-fluorobenzamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide, also known as compound C686-0639, is a benzofuran derivative that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological activities, structure-activity relationships (SAR), and relevant case studies.

The compound has the following characteristics:

| Property | Value |

|---|---|

| Compound ID | C686-0639 |

| Molecular Formula | C22H14F2N2O3 |

| Molecular Weight | 392.36 g/mol |

| LogP | 4.4155 |

| Polar Surface Area | 53.551 Ų |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 2 |

The structure features a benzofuran core with fluorinated aromatic groups, which may influence its biological activity through enhanced lipophilicity and interaction with biological targets.

Antimicrobial Properties

Benzofuran derivatives, including this compound, have shown significant antimicrobial activity. Studies suggest that structural modifications can lead to varying degrees of efficacy against different bacterial strains. For instance, compounds with electron-withdrawing groups at specific positions on the benzofuran ring often exhibit enhanced antibacterial properties. A notable finding is that compounds with a hydroxyl group at the C-6 position of the benzofuran ring showed superior activity against Staphylococcus aureus and other strains compared to those lacking this functional group .

Cholinesterase Inhibition

Research has indicated that derivatives of benzofuran can act as cholinesterase inhibitors, which are critical in the treatment of neurodegenerative diseases like Alzheimer's. The inhibition potency is often evaluated using Ellman's spectrophotometric method, where compounds can be compared based on their IC50 values. Although specific data for this compound is limited, related compounds have demonstrated promising cholinesterase inhibitory activity .

Structure-Activity Relationship (SAR)

The SAR analysis of benzofuran derivatives indicates that:

- Fluorination : The presence of fluorine atoms generally increases the lipophilicity and biological availability of the compounds, enhancing their interaction with target sites.

- Functional Groups : Electron-withdrawing groups at specific positions can increase antimicrobial efficacy, while electron-donating groups tend to reduce activity .

- Hydroxyl Groups : The presence of hydroxyl groups at strategic positions is often essential for maintaining high levels of biological activity.

Case Studies

- Antibacterial Efficacy : A study evaluated various benzofuran derivatives against S. aureus, revealing that modifications at the C-2 and C-6 positions significantly impacted antimicrobial potency. Compounds with specific substituents showed MIC values as low as 0.78 μg/mL .

- Cholinesterase Inhibition : In a comparative study of related compounds, some derivatives exhibited IC50 values comparable to tacrine, a standard cholinesterase inhibitor, suggesting potential for therapeutic applications in neurodegenerative disorders .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs and their substituent variations:

*Calculated based on standard atomic weights.

Key Observations :

- Halogen Positioning : Replacement of the 3-fluorophenyl group with 4-chlorophenyl (as in ) increases molecular weight but may reduce metabolic stability due to chlorine's larger atomic radius.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.